REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5]1.[CH3:14][C:15]([C:16]#[N:17])([CH3:18])[N:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[CH3:6][C:7](=[O:8])[CH2:9][CH3:10].[K:11][C:12]#[N:13].[OH2:24]>>[CH3:1][CH2:18][C:15]([CH3:14])([C:16]#[N:17])[N:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCC(C)(C#N)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |